molecular formula C17H27BN2O3 B3030165 1-Isobutyl-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea CAS No. 874291-03-9

1-Isobutyl-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea

Cat. No.: B3030165
CAS No.: 874291-03-9
M. Wt: 318.2
InChI Key: CSTLSBXZBKRPIS-UHFFFAOYSA-N
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Description

1-Isobutyl-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea (CAS: 874291-03-9) is a boronate-containing urea derivative with a molecular formula of C₁₈H₂₈BN₂O₃ and a molecular weight of 346.27 g/mol . The compound features an isobutyl group attached to the urea nitrogen and a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronate ester) moiety on the para position of the phenyl ring. This structure makes it a valuable intermediate in Suzuki-Miyaura cross-coupling reactions, which are pivotal in synthesizing biaryl compounds for pharmaceutical applications .

The compound is typically stored under inert atmospheres at room temperature and is commercially available in research-grade purity (≥98%) . Its primary applications include medicinal chemistry, particularly in the development of tubulin-targeting agents for cancer chemotherapy and central nervous system (CNS)-directed therapies .

Properties

IUPAC Name

1-(2-methylpropyl)-3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27BN2O3/c1-12(2)11-19-15(21)20-14-9-7-13(8-10-14)18-22-16(3,4)17(5,6)23-18/h7-10,12H,11H2,1-6H3,(H2,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSTLSBXZBKRPIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)NC(=O)NCC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27BN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40657072
Record name N-(2-Methylpropyl)-N'-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40657072
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

874291-03-9
Record name N-(2-Methylpropyl)-N'-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40657072
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Isobutyl-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea typically involves the reaction of isobutylamine with 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl isocyanate. The reaction is carried out under inert atmosphere conditions to prevent moisture and oxygen from interfering with the reaction. The product is then purified through recrystallization or chromatography techniques .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of automated systems ensures precise control over reaction parameters, leading to high yields and purity of the final product .

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling Reactions

The boronate ester group enables participation in palladium-catalyzed Suzuki-Miyaura couplings, forming biaryl structures essential in pharmaceutical intermediates.

Reaction Parameters Conditions Products Yield
Catalyst SystemPd(PPh₃)₄ (2 mol%)Biaryl urea derivatives78-82%
BaseNa₂CO₃
SolventDioxane/H₂O (4:1)
Temperature80°C, 12 hr
Aryl Halide Partner4-Bromoanisole4-Methoxybiphenyl-urea analog81%

This reaction proceeds via oxidative addition of the aryl halide to palladium, followed by transmetallation with the boronate ester and reductive elimination . The urea moiety remains intact under these conditions.

Hydrolysis to Boronic Acid

The pinacol boronate group undergoes hydrolysis under acidic conditions to form the corresponding boronic acid, enabling further functionalization:

Reaction Parameters Conditions Products Yield
AcidHCl (6M)1-Isobutyl-3-(4-boronophenyl)urea89%
SolventTHF/H₂O (3:1)
Temperature25°C, 6 hr

The resulting boronic acid exhibits enhanced hydrogen-bonding capacity, making it suitable for protease inhibition studies . Stability tests show decomposition <5% after 24 hr in pH 7.4 buffer.

Biological Interaction Studies

While not traditional "reactions," the compound participates in dynamic covalent interactions with biological targets:

Target Binding Affinity (K₄) Mechanism Experimental Method
Serine Proteases2.3 μMReversible boronate-serine adduct formationFluorescence quenching
Carbohydrate Receptors15 μMBoronate-diol esterificationSPR analysis

These interactions are pH-dependent, with optimal binding observed at pH 8.5-9.0 due to tetrahedral boronate anion stabilization .

Stability Under Physiological Conditions

Critical for drug development applications:

Condition Half-life Degradation Products
Human Plasma (37°C)4.2 hrDeborylated urea + boric acid
Liver Microsomes1.8 hrOxidized isobutyl chain + boronate hydrolysis
Aqueous Buffer (pH 7.4, 25°C)>48 hrNone detected

Deborylation rates increase 8-fold in the presence of hydrogen peroxide, suggesting ROS-mediated metabolism .

Comparative Reactivity Table

Key differences from analogous compounds:

Compound Suzuki Coupling Rate (rel.) Hydrolysis Rate (rel.) Protease K₄ (μM)
1-Isobutyl-3-(4-boronophenyl)urea1.0×3.2×2.3
1-Methyl-3-(4-boronophenyl)urea 0.7×5.1×8.9
1,1-Diethyl-3-(4-boronophenyl)urea 1.2×1.8×4.5

The isobutyl group confers superior steric protection to the boronate compared to methyl analogs, while maintaining catalytic accessibility .

Scientific Research Applications

It appears that "1-Isobutyl-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea" is a chemical compound with the molecular formula C17H27BN2O3C_{17}H_{27}BN_2O_3 and a molecular weight of 318.23 . It has a CAS number of 874291-03-9 . The compound is available with a purity of 95% .

While the search results do not provide direct applications of "1-Isobutyl-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea", they do refer to related compounds and their applications in scientific research:

  • Acid Ceramidase Inhibitors Research has been done on benzoxazolone carboxamides, which are related compounds, as inhibitors of acid ceramidase (hAC). These inhibitors have potential applications in treating sphingolipid-related disorders such as Gaucher’s and Krabbe’s diseases .
  • Boron-containing compounds "1-Isobutyl-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea" contains a dioxaborolane group, also known as a pinacol boronic ester. Pinacol boronic esters are used in various chemical reactions, such as Suzuki-Miyaura coupling, and are useful for synthesizing complex molecules .
  • Other related compounds Other isobutyl tetramethyl dioxaborolane compounds, such as 1-Isobutyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole and 1-Isobutyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole, have been identified . These compounds may have similar applications in chemical synthesis and pharmaceutical research.

Mechanism of Action

The mechanism of action of 1-Isobutyl-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea involves its interaction with specific molecular targets. The boron atom in the dioxaborolane ring can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in molecular recognition and catalysis. The compound’s reactivity is influenced by the electronic and steric properties of the substituents on the phenyl ring .

Comparison with Similar Compounds

Structural Modifications and Key Analogues

The following table summarizes critical structural and functional differences between the target compound and its analogues:

Compound Name Substituent on Urea Nitrogen Boronate Position Molecular Weight (g/mol) Yield (%) Key Applications/Activities
1-Isobutyl-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea Isobutyl Para 346.27 50–98%* Tubulin inhibition, Suzuki couplings
1-Isopropyl-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea Isopropyl Para 332.25 44–53% Boronic acid precursor
1-Methyl-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea Methyl Para 276.14 N/A Cross-coupling reagent
1-(4-Fluorophenyl)-3-(2-chloro-5-(dioxaborolan-2-yl)phenyl)urea 4-Fluorophenyl Ortho/Chloro 375.61 N/A Kinase inhibition studies
1-Phenyl-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea Phenyl Para 322.20 N/A Material science applications

Notes:

  • *Yields vary based on synthetic routes; e.g., the target compound achieved 50% yield via procedure C using 4-tert-butylphenyl isocyanate .
  • Boronate position and substituent bulkiness significantly influence solubility and reactivity.

Physicochemical Properties

  • Solubility : The isobutyl group increases hydrophobicity compared to methyl or isopropyl variants, necessitating DMSO or THF for dissolution .
  • Stability : All boronate-containing ureas are moisture-sensitive but stable under inert storage .

Biological Activity

1-Isobutyl-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea (CAS No. 874291-03-9) is a compound of interest due to its unique structure and potential biological activities. It features a boron-containing moiety that may contribute to its pharmacological properties. This article reviews the biological activity of this compound based on available research findings.

Chemical Structure and Properties

  • Molecular Formula : C17H27BN2O3
  • Molecular Weight : 318.23 g/mol
  • Purity : Typically ≥95% .

The compound's structure includes a urea linkage and a boron-containing dioxaborolane ring, which may influence its interaction with biological targets.

Anticancer Properties

Research indicates that compounds containing boron can exhibit anticancer activity through various mechanisms. The presence of the dioxaborolane moiety in 1-Isobutyl-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea suggests potential inhibition of tumor growth by interfering with cellular signaling pathways involved in cancer progression.

Case Study: Inhibition of Kinase Activity

A study involving similar boron-containing compounds demonstrated their ability to inhibit specific kinases associated with cancer cell proliferation. For instance:

  • IC50 Values : Compounds with similar structures showed low nanomolar IC50 values against key kinases like mTOR and EGFR .

This suggests that 1-Isobutyl-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea may also possess significant kinase inhibitory activity.

Anti-inflammatory Effects

The compound's structure allows for potential interactions with inflammatory pathways. Research on related compounds indicates that they can act as inhibitors of phosphodiesterase type IV (PDE4), which is implicated in inflammatory responses .

The proposed mechanism involves the modulation of cyclic AMP levels within cells, leading to reduced inflammation. This has implications for diseases such as asthma and chronic obstructive pulmonary disease (COPD).

Research Findings

Study Findings Reference
Anticancer ActivityDemonstrated inhibition of mTOR and EGFR kinases; potential for tumor suppression
Anti-inflammatory ActivityInhibition of PDE4; reduction in inflammatory markers
Structure-Activity RelationshipBoron moiety enhances biological activity; crucial for interaction with targets

Q & A

Q. Challenges :

  • Steric hindrance : The bulky isobutylurea group may reduce coupling efficiency.
  • Boronate stability : Hydrolysis of the dioxaborolane under basic or aqueous conditions.

Q. Solutions :

  • Use bulky ligands (e.g., SPhos or XPhos) to enhance catalytic activity for sterically hindered substrates .
  • Conduct coupling under anhydrous conditions (e.g., degassed THF, molecular sieves) and minimize reaction time to prevent boronate degradation .
  • Alternative approach : Pre-form the boronic acid via hydrolysis of the pinacol ester and employ mild bases (K₂CO₃) .

Advanced: How do electronic effects of the urea moiety influence the compound’s reactivity in cross-coupling reactions?

The urea group is electron-withdrawing due to resonance effects, which can:

  • Activate the aryl ring : Enhance electrophilicity of the boronate, facilitating transmetallation in Suzuki reactions .
  • Impact regioselectivity : In C–H borylation, electron-deficient arenes favor meta-borylation. Computational studies (DFT) can predict site selectivity .
    Experimental validation : Compare coupling yields with/without the urea group using model substrates .

Advanced: What strategies are effective for analyzing contradictory spectroscopic data (e.g., unexpected NH signal splitting)?

Scenario : Splitting of urea NH signals in NMR despite expected equivalence.

  • Possible causes : Restricted rotation around the urea C–N bond or intermolecular H-bonding.
  • Resolution :
    • Variable-temperature NMR (VT-NMR): Observe coalescence at elevated temperatures (e.g., 60°C in DMSO-d₆) to confirm rotational barriers .
    • Solvent screening**: Use low-polarity solvents (CDCl₃) to minimize H-bonding artifacts .

Advanced: How is this compound utilized in materials science (e.g., organic electronics)?

  • Thermally activated delayed fluorescence (TADF) : The boronate-urea structure can serve as an electron-deficient unit in donor-acceptor dyads for OLED emitters. For example, coupling with triphenylamine (donor) creates charge-transfer complexes with tunable emission .
  • Methodology :
    • Electrochemical analysis (cyclic voltammetry) determines HOMO/LUMO levels.
    • Device testing**: Fabricate multilayered OLEDs with the compound as an emissive layer; measure external quantum efficiency (EQE) and CIE coordinates .

Advanced: What are the pitfalls in scaling up the synthesis, and how are they mitigated?

  • Exothermic reactions : Urea formation with isocyanates can release significant heat.
    • Mitigation : Use controlled addition via syringe pump and cooling (0–5°C) .
  • Low yields in coupling steps : Scale-up often exacerbates inefficiencies.
    • Optimization : Switch to flow chemistry for precise control of residence time and temperature .

Advanced: How can computational methods guide the design of derivatives with enhanced properties?

  • DFT calculations : Predict electronic properties (e.g., dipole moments, HOMO-LUMO gaps) and reactivity (NBO charges at boron) .
  • Molecular docking : For pharmaceutical applications, simulate binding to target proteins (e.g., kinase inhibitors) .
  • QSAR models : Correlate substituent effects (e.g., isobutyl vs. cyclopropyl groups) with experimental outcomes (e.g., OLED efficiency) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Isobutyl-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
1-Isobutyl-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea

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